

Spectroscopic Profile of Galbinic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Galbinic acid	
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Core Spectroscopic Data of Galbinic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for **galbinic acid**, a depsidone isolated from the lichen Usnea undulata. The information presented is crucial for the identification, characterization, and further investigation of this moderately active antibacterial compound.

Galbinic acid, with the molecular formula $C_{20}H_{14}O_{11}$ and a molecular weight of 430.3 g/mol , is an off-white solid soluble in various organic solvents, including ethanol, methanol, DMF, and DMSO.[1] Its structure was first elucidated by Elix and Engkaninan in 1975, relying heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the seminal work by Elix and Engkaninan references the use of proton NMR (p.m.r.) in the structural elucidation of **galbinic acid**, specific chemical shift values from this original publication are not readily available in summarized formats. Further research is required to obtain and tabulate the complete ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy

The infrared spectrum of **galbinic acid** and its derivatives shows characteristic absorption bands indicative of its functional groups. For instance, a derivative of **galbinic acid** exhibits



strong carbonyl (C=O) stretching vibrations at 1780, 1748, 1650, and 1622 cm⁻¹. Another related compound shows a carbonyl peak at 1642 cm⁻¹. These absorptions are typical for the ester and ketone functionalities present in the depsidone core structure.

Functional Group	Characteristic Absorption (cm ⁻¹)
Carbonyl (C=O)	1780, 1748, 1650, 1622, 1642 (from derivatives)

Mass Spectrometry (MS)

Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation pattern of **galbinic acid**. High-resolution mass spectrometry has identified the molecular anion of **galbinic acid** at a mass-to-charge ratio (m/z) of 429.0463.

lon	m/z
[M - H] ⁻	429.0463

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Isolation of Galbinic Acid

A typical isolation protocol for **galbinic acid** from its natural source, Usnea undulata, involves the following steps:



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Caption: General workflow for the isolation of **galbinic acid**.



- Extraction: The dried and ground lichen material is subjected to extraction using a suitable organic solvent, such as diethyl ether or acetone, in a Soxhlet apparatus.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
- Chromatography: The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative thin-layer chromatography (TLC), to separate the different chemical constituents.
- Purification: Fractions containing galbinic acid are collected and further purified by recrystallization from an appropriate solvent system to yield the pure compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR). The purified **galbinic acid** sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

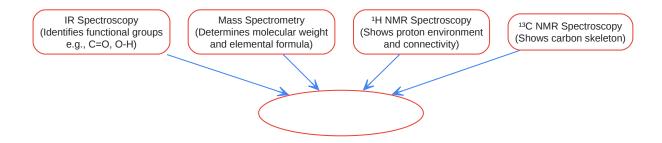
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS). For high-resolution mass data, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are employed. The sample is dissolved in a suitable solvent and introduced into the ion source. Data is collected in either positive or negative ion mode.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a logical process where information from different techniques is combined to elucidate the chemical structure of a compound like **galbinic acid**.





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References

- 1. researchgate.net [researchgate.net]
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